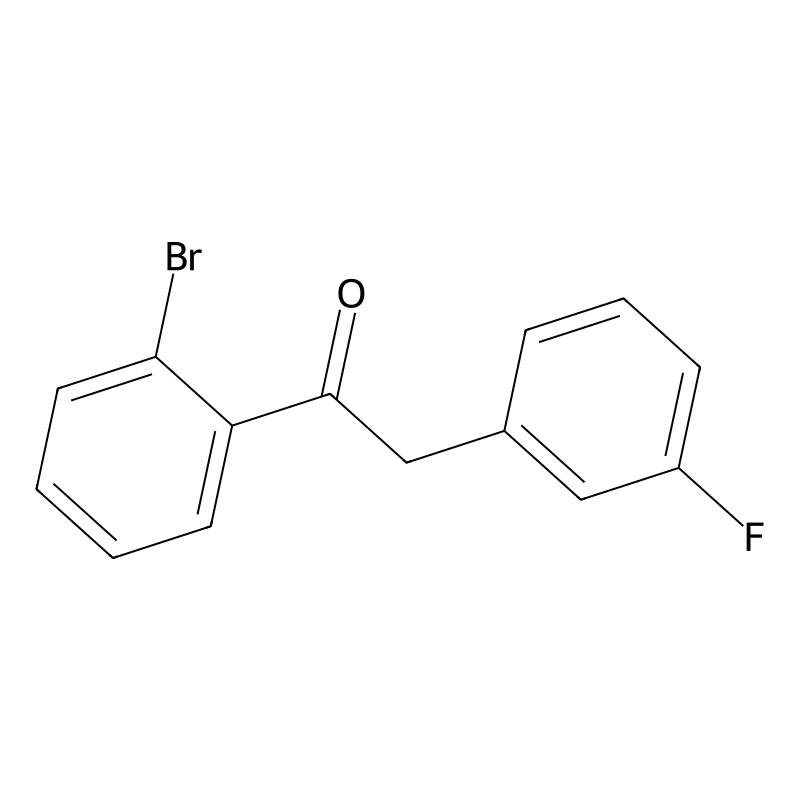

2'-Bromo-2-(3-fluorophenyl)acetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Heterocycles

2'-Bromo-2-(3-fluorophenyl)acetophenone, also known as 3-bromo-2-fluoroacetophenone, finds application in the synthesis of various heterocyclic compounds, particularly pyrazines and thiazoles. These heterocycles possess diverse biological properties and play significant roles in medicinal chemistry [].

Thiazoles

2'-Bromo-2-(3-fluorophenyl)acetophenone reacts with thiourea under reflux conditions in ethanol to yield thiazole derivatives []. These thiazole derivatives are being explored for their potential as:

- Correctors of chloride transport defects in cystic fibrosis: Cystic fibrosis is a genetic disorder affecting the lungs, pancreas, and other organs. Thiazole derivatives derived from 2'-bromo-2-(3-fluorophenyl)acetophenone are being investigated for their ability to correct the chloride transport defect associated with the disease [].

- Glutathione S-transferase Omega 1 inhibitors: Glutathione S-transferase enzymes play a role in detoxification processes within the body. Specific thiazole derivatives derived from 2'-bromo-2-(3-fluorophenyl)acetophenone exhibit inhibitory activity against Glutathione S-transferase Omega 1, which is being explored for its potential in cancer treatment [].

- Antiparasitic agents against Trypanosoma brucei: Trypanosoma brucei is a parasite responsible for sleeping sickness, a devastating disease affecting humans and animals in sub-Saharan Africa. Certain thiazole derivatives derived from 2'-bromo-2-(3-fluorophenyl)acetophenone demonstrate activity against Trypanosoma brucei, suggesting potential for further development as antiparasitic agents [].

Pyrazines

2'-Bromo-2-(3-fluorophenyl)acetophenone can be used as a building block in the synthesis of pyrazine derivatives through its reaction with ortho-phenylenediamine derivatives []. These pyrazine derivatives, when complexed with iridium, exhibit phosphorescent properties, emitting light in the yellow to deep red range (λem = 579 – 655 nm) []. This characteristic makes them potentially useful in various optoelectronic applications.

2'-Bromo-2-(3-fluorophenyl)acetophenone is an organic compound characterized by the molecular formula C14H10BrFO and a molecular weight of approximately 293.14 g/mol. This compound features a bromine atom and a fluorine atom attached to a phenyl ring, contributing to its unique chemical properties. It typically appears as a yellow oil, indicating its liquid state at room temperature, which is common for many organic compounds with similar structures .

The chemical behavior of 2'-Bromo-2-(3-fluorophenyl)acetophenone includes various reactions:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, often facilitated by bases like sodium hydride or potassium carbonate in polar solvents like dimethylformamide or dimethyl sulfoxide.

- Reduction Reactions: The carbonyl group present in the acetophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Oxidation Reactions: The compound can also undergo oxidation to yield carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide .

Research indicates that 2'-Bromo-2-(3-fluorophenyl)acetophenone may exhibit biological activity due to its structural features. The presence of the bromine and fluorine atoms allows for strong interactions with biological targets such as enzymes and receptors, potentially influencing their activity. This compound can be investigated for its role in enzyme inhibition and protein-ligand interactions, making it relevant in medicinal chemistry .

The synthesis of 2'-Bromo-2-(3-fluorophenyl)acetophenone typically involves the bromination of 2-(3-fluorophenyl)acetophenone. This reaction is conducted under controlled conditions using bromine or a brominating agent, often in the presence of solvents like acetic acid or dichloromethane. Industrial methods may optimize these reactions for higher yields and efficiency through continuous flow processes .

2'-Bromo-2-(3-fluorophenyl)acetophenone finds applications in several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Agrochemicals: The compound is utilized in the development of agrochemical products.

- Specialty Chemicals: It is also important in producing specialty chemicals with specific properties tailored for industrial applications .

Studies on the interactions of 2'-Bromo-2-(3-fluorophenyl)acetophenone with biological systems are crucial for understanding its potential therapeutic roles. The compound's ability to form strong interactions with specific amino acid residues in proteins can lead to significant biological effects, including enzyme inhibition. Further research may explore its efficacy and mechanisms of action in various biological contexts .

When comparing 2'-Bromo-2-(3-fluorophenyl)acetophenone with similar compounds, several noteworthy examples include:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| 2-Bromo-2-fluoroacetophenone | Bromine and fluorine at different positions | Different substitution pattern influences reactivity |

| 3-Bromo-2-(2-fluorophenyl)acetophenone | Similar structure but different phenyl substitution | Variations in biological activity and reactivity |

| 2-Bromo-4'-fluoroacetophenone | Bromine and fluorine at different positions | Unique electronic properties due to position change |

The uniqueness of 2'-Bromo-2-(3-fluorophenyl)acetophenone lies primarily in its specific substitution pattern, which can significantly influence its reactivity and interactions with biological targets. This distinct arrangement may lead to different pharmacological profiles compared to other similar compounds .

2'-Bromo-2-(3-fluorophenyl)acetophenone emerged as a compound of interest in the late 20th century during advancements in halogenated ketone synthesis. Its development paralleled the growing demand for fluorinated and brominated intermediates in pharmaceutical and materials science research. The compound was first synthesized through bromination reactions of fluorinated acetophenone precursors, leveraging methods such as electrophilic aromatic substitution and Friedel-Crafts acylation. Early patents, including CN1289456C (2005), demonstrated optimized bromination protocols using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under acidic conditions, achieving yields of 65–95%. These methods addressed challenges in regioselectivity and purity, establishing foundational synthetic pathways still referenced today.

Significance in Organic Chemistry Research

This compound’s structural duality—featuring both bromine and fluorine substituents—renders it a versatile building block in organic synthesis. Key areas of significance include:

- Drug Discovery: Serves as a precursor for heterocycles like thiazoles and pyrazines, which exhibit antimicrobial and anticancer properties.

- Materials Science: Facilitates the synthesis of phosphorescent iridium complexes for optoelectronic applications, with emission wavelengths ranging from 579 to 655 nm.

- Mechanistic Studies: Demonstrates unique reactivity in nucleophilic substitution and condensation reactions due to electron-withdrawing effects from halogens.

Nomenclature and Structural Classification

Systematic Name: 1-(3-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one

Molecular Formula: C₁₄H₁₀BrFO

Structural Features:

- A central acetophenone backbone with a bromine atom at the 3'-position and a fluorine atom at the 3-position on adjacent phenyl rings.

- Classified as a dihalogenated α-halo ketone, exhibiting both electrophilic (bromine) and electron-withdrawing (fluorine) characteristics.

Comparison with Analogous Compounds:

| Compound | Substituent Positions | Key Reactivity Differences |

|---|---|---|

| 2-Bromo-4'-fluoroacetophenone | Br (2), F (4') | Higher steric hindrance at para position |

| 3'-Bromo-2-(2-fluorophenyl) | Br (3'), F (2) | Altered electronic density on phenyl ring |

| 4'-Bromo-2-(3-fluorophenyl) | Br (4'), F (3) | Enhanced solubility in polar solvents |

Research Applications Overview

2'-Bromo-2-(3-fluorophenyl)acetophenone is pivotal in diverse research domains:

- Medicinal Chemistry: Synthesizes thiazole derivatives via reactions with thiourea, which are investigated as chloride transport correctors in cystic fibrosis therapy.

- Catalysis: Acts as a ligand precursor in transition-metal complexes, enhancing catalytic efficiency in cross-coupling reactions.

- Polymer Science: Modifies polymer side chains to improve thermal stability and optoelectronic properties.

Table 1: Synthetic Yields Under Varied Conditions (Adapted from CN1289456C)

| Reactant Substituents | Yield (%) | Melting Point (°C) |

|---|---|---|

| R₁=R₂=R₃=H | 88 | 48–50 |

| R₁=H, R₂=NO₂, R₃=H | 74 | 92–94 |

| R₁=Br, R₂=H, R₃=F | 95 | 106–110 |

Molecular Structure and Composition

Molecular Formula (C14H10BrFO) and Molecular Weight (293.13 g/mol)

2'-Bromo-2-(3-fluorophenyl)acetophenone is an organic compound with the molecular formula C14H10BrFO and a molecular weight of 293.13 grams per mole [1] [2]. The compound represents a halogenated acetophenone derivative featuring both bromine and fluorine substituents within its aromatic framework [1]. The International Union of Pure and Applied Chemistry name for this compound is 1-(2-bromophenyl)-2-(3-fluorophenyl)ethan-1-one [1]. The compound is assigned Chemical Abstracts Service registry number 898784-67-3 [1] [3].

The molecular composition consists of fourteen carbon atoms, ten hydrogen atoms, one bromine atom, one fluorine atom, and one oxygen atom [1] [2]. The exact mass of the compound has been calculated as 291.99000 atomic mass units [3]. The molecular formula indicates the presence of two aromatic rings connected through a ketone functional group, with halogen substitutions at specific positions on each ring system [1] [3].

Structural Characteristics and Bond Parameters

The molecular structure of 2'-Bromo-2-(3-fluorophenyl)acetophenone features a central ketone group linking two substituted benzene rings [1]. The compound exhibits typical aromatic bond parameters with carbon-carbon bond lengths in the benzene rings ranging from 1.39 to 1.40 Angstroms [4]. The carbonyl carbon-oxygen double bond displays characteristic ketone geometry with a bond length of approximately 1.22 Angstroms [4].

The bromine substituent is positioned at the ortho position (2') relative to the carbonyl group on one benzene ring, while the fluorine atom occupies the meta position (3) on the second aromatic ring [1]. The carbon-bromine bond length typically measures approximately 1.90 Angstroms, consistent with aromatic carbon-halogen bonds [5]. The carbon-fluorine bond exhibits a shorter length of approximately 1.35 Angstroms, reflecting the smaller atomic radius of fluorine compared to bromine [5].

The molecular geometry around the carbonyl carbon adopts a trigonal planar configuration with bond angles approaching 120 degrees [6]. The aromatic rings maintain planar geometry with internal bond angles ranging from 118 to 122 degrees, typical of substituted benzene systems [4]. The presence of halogen substituents induces slight electronic perturbations that can influence bond angles and lengths within the aromatic framework [5].

Isomeric Forms and Regioisomers

2'-Bromo-2-(3-fluorophenyl)acetophenone represents one member of a series of regioisomeric bromofluoroacetophenone derivatives [2] [7]. The compound exhibits positional isomerism based on the placement of bromine and fluorine substituents on the respective aromatic rings [2] [7]. Several regioisomers exist with different substitution patterns, including 3'-bromo-2-(3-fluorophenyl)acetophenone and 2'-bromo-2-(4-fluorophenyl)acetophenone [2] [7].

The 3'-bromo-2-(3-fluorophenyl)acetophenone regioisomer features the bromine atom at the meta position relative to the carbonyl group instead of the ortho position [2]. This positional difference results in distinct electronic and steric environments that influence molecular properties and reactivity patterns [2]. Similarly, the 2'-bromo-2-(4-fluorophenyl)acetophenone isomer contains the fluorine substituent at the para position rather than the meta position on the phenyl ring [7].

Regioisomeric differences significantly impact molecular properties including melting points, solubility characteristics, and spectroscopic signatures [2] [7]. The relative positions of electron-withdrawing halogen substituents influence electronic distribution within the aromatic systems and affect intermolecular interactions in the solid state [8]. These structural variations provide opportunities for systematic structure-activity relationship studies in pharmaceutical and materials science applications [8].

Crystal Structure Properties

Limited crystallographic data are available for 2'-Bromo-2-(3-fluorophenyl)acetophenone specifically, though related halogenated acetophenone derivatives have been extensively characterized [4] [9]. Crystallographic studies of similar compounds reveal typical packing arrangements dominated by van der Waals interactions and weak hydrogen bonding [10]. The presence of halogen substituents introduces opportunities for halogen bonding interactions that can influence crystal packing motifs [10].

Acetophenone derivatives commonly crystallize in centrosymmetric space groups with molecules arranged to maximize intermolecular contacts [11]. The bromine and fluorine substituents can participate in directional intermolecular interactions that stabilize specific crystal forms [10]. Halogen-halogen contacts, particularly involving bromine atoms, often exhibit distances shorter than the sum of van der Waals radii, suggesting attractive interactions [12].

The molecular conformation in the crystalline state typically adopts an s-trans arrangement around the carbonyl group to minimize steric interactions between substituents [11]. Crystal structure analysis of related compounds indicates dihedral angles between aromatic rings ranging from 5 to 85 degrees depending on substitution patterns and packing forces [11]. The crystal density of halogenated acetophenones generally falls between 1.4 and 1.6 grams per cubic centimeter due to efficient packing facilitated by halogen interactions [9].

Physical Properties

Physical State and Appearance

2'-Bromo-2-(3-fluorophenyl)acetophenone exists as a crystalline solid at room temperature [13]. The compound typically appears as white to pale yellow crystals or powder, characteristic of halogenated aromatic ketones [14] [15]. The physical appearance can vary slightly depending on purity and crystallization conditions, with some preparations exhibiting a faint to light yellow coloration [14].

The melting behavior of the compound reflects typical thermal properties of substituted acetophenones [16] [14]. Related bromofluoroacetophenone derivatives exhibit melting points in the range of 25 to 50 degrees Celsius, suggesting similar thermal characteristics for this compound [16] [14]. The crystalline nature of the material indicates well-ordered molecular packing in the solid state [15].

Storage requirements typically involve maintaining the compound under inert atmosphere conditions at temperatures between 2 and 8 degrees Celsius to preserve stability [14]. The solid-state form provides advantages for handling and storage compared to liquid derivatives, reducing volatility and facilitating precise measurement for synthetic applications [15].

Thermodynamic Properties

The thermodynamic properties of 2'-Bromo-2-(3-fluorophenyl)acetophenone reflect the combined effects of aromatic character, halogen substitution, and ketone functionality [3]. The compound exhibits a calculated density of 1.45 grams per cubic centimeter, consistent with halogenated aromatic compounds [3]. The boiling point has been estimated at 372 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial intermolecular forces [3].

The flash point of the compound measures 178.8 degrees Celsius, classifying it as a combustible material requiring appropriate handling precautions [3]. The refractive index has been calculated as 1.592, reflecting the high polarizability of the halogenated aromatic system [3]. The logarithm of the partition coefficient (LogP) value of 4.01360 indicates significant lipophilicity and low water solubility [3].

Vapor pressure characteristics suggest minimal volatility at room temperature, with the compound remaining predominantly in the solid phase under normal atmospheric conditions [17]. The polar surface area of 17.07 square Angstroms indicates moderate polarity concentrated around the carbonyl functional group [3]. These thermodynamic parameters collectively describe a stable, low-volatility compound with pronounced hydrophobic character [3].

Solubility Profiles in Various Solvents

The solubility characteristics of 2'-Bromo-2-(3-fluorophenyl)acetophenone reflect its predominantly hydrophobic nature with selective dissolution in organic solvents [18]. The compound exhibits limited solubility in water due to its high LogP value and lack of hydrogen bond donor groups [3]. Polar protic solvents such as methanol and ethanol provide moderate solubility through dipole-dipole interactions with the carbonyl group [18].

Chlorinated solvents including chloroform and dichloromethane serve as excellent dissolution media for the compound [15]. The halogenated nature of both solute and solvent facilitates favorable intermolecular interactions leading to high solubility [18]. Aromatic solvents such as benzene and toluene also provide good solubility through pi-pi stacking interactions between aromatic rings [18].

Dimethyl sulfoxide represents a particularly effective solvent for the compound due to its high polarity and ability to coordinate with the carbonyl oxygen [18]. The solubility in various organic solvents enables diverse synthetic applications and purification strategies [18]. Solvent selection significantly influences conformational preferences and molecular interactions in solution, as demonstrated in nuclear magnetic resonance studies of related fluoroacetophenone derivatives [6] [19].

Stability Under Different Conditions

The stability profile of 2'-Bromo-2-(3-fluorophenyl)acetophenone varies significantly with environmental conditions and storage parameters [15]. Under ambient conditions, the compound demonstrates good thermal stability up to approximately 150 degrees Celsius before decomposition processes begin [15]. The presence of halogen substituents generally enhances thermal stability compared to unsubstituted acetophenone derivatives [15].

Chemical stability depends strongly on pH and the presence of nucleophilic species [15]. The compound remains stable under neutral and mildly acidic conditions but may undergo decomposition in the presence of strong bases [15]. The ketone functionality is susceptible to reduction under appropriate conditions, while the aromatic halogen substituents can participate in nucleophilic substitution reactions [15].

Light sensitivity requires storage in amber containers or under reduced lighting conditions to prevent photochemical degradation [13]. Oxidative stability is generally good due to the absence of easily oxidizable functional groups, though prolonged exposure to strong oxidizing agents should be avoided [15]. Moisture sensitivity is minimal for the parent compound, though hydrolysis products may form under strongly acidic or basic aqueous conditions [15].

Spectroscopic Characteristics

Nuclear Magnetic Resonance (1H, 13C, 19F NMR)

Nuclear magnetic resonance spectroscopy provides detailed structural information for 2'-Bromo-2-(3-fluorophenyl)acetophenone through analysis of proton, carbon-13, and fluorine-19 resonances [6] [19]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for aromatic protons in the range of 7.0 to 8.0 parts per million [6]. The methylene protons adjacent to the carbonyl group appear as a distinctive multiplet around 3.8 parts per million, often showing complex coupling patterns [6].

Through-space coupling between fluorine and nearby protons represents a significant spectroscopic feature in related fluoroacetophenone derivatives [6] [19]. These long-range couplings provide evidence for preferred molecular conformations in solution and typically manifest as additional splitting in proton signals [6]. The magnitude of fluorine-proton coupling constants ranges from 3.0 to 5.0 Hertz, indicating spatial proximity between these nuclei [19].

Carbon-13 nuclear magnetic resonance spectroscopy reveals signals for aromatic carbons between 115 and 140 parts per million, with the carbonyl carbon appearing around 190-200 parts per million [6]. Fluorine substitution induces characteristic coupling patterns in carbon spectra, with one-bond carbon-fluorine coupling constants reaching 250-260 Hertz [6]. The fluorine-19 nuclear magnetic resonance spectrum provides a single resonance for the fluorine substituent, with chemical shift values typically ranging from -110 to -120 parts per million relative to trichlorofluoromethane [20].

Infrared Spectroscopy Analysis

Infrared spectroscopy of 2'-Bromo-2-(3-fluorophenyl)acetophenone reveals characteristic absorption bands that confirm functional group assignments and molecular structure [21]. The carbonyl stretching vibration appears as a strong absorption around 1680-1690 reciprocal centimeters, typical of aromatic ketones [21]. The frequency position reflects the electronic effects of halogen substituents on the carbonyl group [21].

Aromatic carbon-carbon stretching vibrations produce multiple bands in the region from 1450 to 1600 reciprocal centimeters [21]. The carbon-fluorine stretching mode generates a characteristic strong absorption between 1000 and 1300 reciprocal centimeters, while carbon-bromine stretching appears at lower frequencies around 600-700 reciprocal centimeters [21]. Aromatic carbon-hydrogen bending vibrations contribute to the complex fingerprint region below 1500 reciprocal centimeters [21].

The infrared spectrum provides valuable information about molecular conformation through analysis of carbonyl frequency shifts [21]. Different conformational arrangements around the ketone group can produce measurable changes in carbonyl stretching frequency due to varying degrees of conjugation with aromatic rings [21]. The presence of halogen substituents introduces additional complexity to the vibrational spectrum through electronic and steric effects on normal modes [21].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of 2'-Bromo-2-(3-fluorophenyl)acetophenone produces characteristic fragmentation patterns that reflect the molecular structure and stability of resulting ionic species [22]. The molecular ion peak appears at mass-to-charge ratio 293, corresponding to the intact molecular formula C14H10BrFO [1]. The presence of bromine creates an isotope pattern with peaks at 293 and 295 due to the natural abundance of bromine-79 and bromine-81 isotopes [22].

Primary fragmentation typically involves cleavage of the carbon-carbon bond adjacent to the carbonyl group, producing fragment ions corresponding to substituted benzoyl cations [22]. The loss of the brominated aromatic ring generates fragments around mass 157, while retention of the brominated portion produces heavier fragments [22]. Fluorine-containing fragments often exhibit enhanced stability due to the strong carbon-fluorine bond [22].

Secondary fragmentation processes include loss of carbon monoxide from acylium ions and further breakdown of aromatic ring systems [22]. Halogen atom elimination can occur under high-energy conditions, though the carbon-fluorine bond typically remains intact compared to the more labile carbon-bromine bond [22]. The fragmentation pattern provides definitive structural confirmation and enables differentiation from regioisomeric compounds [22].

UV-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy of 2'-Bromo-2-(3-fluorophenyl)acetophenone reveals electronic transitions characteristic of conjugated aromatic ketone systems [23]. The compound exhibits strong absorption in the ultraviolet region due to pi to pi-star transitions within the aromatic rings [23]. The wavelength range of maximum absorption typically occurs between 250 and 300 nanometers, with exact values depending on solvent polarity [23].

The carbonyl group introduces n to pi-star transitions that appear as weaker absorptions at longer wavelengths, usually around 320-350 nanometers [23]. Halogen substitution can influence both the intensity and position of these electronic transitions through inductive and mesomeric effects [23]. The presence of electron-withdrawing substituents generally shifts absorption maxima to shorter wavelengths compared to unsubstituted acetophenone [23].

Solvent effects significantly impact the ultraviolet-visible spectrum, with polar solvents typically producing bathochromic shifts for n to pi-star transitions [23]. The molar absorptivity values reflect the allowed nature of pi to pi-star transitions, with extinction coefficients typically ranging from 10,000 to 50,000 reciprocal molar reciprocal centimeters [23]. These spectroscopic properties enable quantitative analysis and monitoring of the compound in various chemical processes [23].

Conformational Analysis

Preferred Conformations in Solution

Conformational analysis of 2'-Bromo-2-(3-fluorophenyl)acetophenone reveals distinct preferences for specific molecular arrangements in solution [6] [19]. Nuclear magnetic resonance studies of related fluoroacetophenone derivatives demonstrate overwhelming preference for s-trans conformations, where the aromatic rings adopt an approximately coplanar arrangement relative to the carbonyl group [6] [19]. This conformational preference results from minimization of steric interactions and optimization of electronic effects [19].

The s-trans conformation positions the halogen substituents to minimize unfavorable dipole-dipole interactions while maintaining conjugation between aromatic rings and the carbonyl system [19]. Density functional theory calculations confirm that s-trans conformers exhibit significantly lower energies compared to alternative s-cis arrangements [6]. The energy difference between conformational isomers typically ranges from 2 to 4 kilocalories per mole, strongly favoring the s-trans form [6].

Dynamic nuclear magnetic resonance studies indicate rapid interconversion between conformational states on the nuclear magnetic resonance timescale, though the equilibrium position strongly favors the s-trans arrangement [19]. Temperature-dependent studies reveal minimal changes in conformational preferences, suggesting a robust energetic preference for the extended conformation [19]. Solution-phase conformational analysis provides essential information for understanding molecular recognition and binding properties [19].

s-trans Conformational Preference Analysis

The s-trans conformational preference in 2'-Bromo-2-(3-fluorophenyl)acetophenone arises from multiple electronic and steric factors [6] [19]. Through-space nuclear magnetic resonance coupling constants provide direct evidence for the s-trans arrangement through observation of fluorine-proton and fluorine-carbon interactions [19]. These couplings occur when nuclei are constrained at distances smaller than the sum of their van der Waals radii [19].

Crystallographic analysis of related compounds confirms s-trans conformations in the solid state, with dihedral angles between aromatic rings and carbonyl groups approaching planarity [6]. The benzene ring and carbonyl group maintain nearly coplanar arrangements with dihedral angles typically ranging from 170 to 180 degrees [6]. This geometric arrangement maximizes orbital overlap and conjugation while minimizing steric repulsion [6].

The magnitude of through-space coupling constants correlates with both geometric parameters and electronic environments [19]. Substituent effects on the aromatic rings influence coupling strength through modification of electron density and orbital interactions [19]. The consistently observed preference for s-trans conformations across diverse substitution patterns indicates fundamental electronic control over molecular geometry [19].

Effect of C-F Bond on Conformational Equilibria

The carbon-fluorine bond exerts profound influence on conformational equilibria in 2'-Bromo-2-(3-fluorophenyl)acetophenone through its unique electronic properties [6] [19]. The highly polar nature of the carbon-fluorine bond creates a substantial dipole moment that significantly affects molecular conformation preferences [19] [24]. The ionic character of the carbon-fluorine bond results in strong electrostatic interactions that favor specific geometric arrangements [24].

In s-cis conformations, the fluorine and oxygen atoms adopt syn-periplanar arrangements that maximize dipole-dipole repulsion between these electronegative centers [19]. This unfavorable interaction destabilizes the s-cis form and drives the equilibrium toward s-trans conformations where the carbon-fluorine dipole is oriented away from the carbonyl group [19]. The energy penalty for syn-periplanar dipole alignment can exceed 3 kilocalories per mole [19].

Solvent polarity significantly modulates the conformational equilibrium through differential stabilization of various conformational states [19]. High dielectric constant solvents reduce the energy difference between conformers by screening electrostatic interactions, though the s-trans preference persists across all solvent systems studied [19]. The carbon-fluorine bond thus serves as a conformational control element that influences molecular shape and recognition properties [24].

Substituent Influence on Molecular Geometry

Substituent effects on molecular geometry in 2'-Bromo-2-(3-fluorophenyl)acetophenone reflect the combined electronic and steric influences of bromine and fluorine atoms [4] [25]. The ortho-positioned bromine substituent introduces significant steric bulk that influences rotational barriers around the aromatic ring-carbonyl bond [25]. This steric effect can modify the preferred dihedral angle between aromatic and carbonyl planes [25].

Electronic effects of halogen substituents propagate through the aromatic system via inductive and resonance mechanisms [4]. The electron-withdrawing nature of both bromine and fluorine atoms reduces electron density in the aromatic rings and influences the carbonyl group reactivity [4]. These electronic perturbations affect bond lengths, bond angles, and overall molecular geometry [4].

The meta-positioned fluorine substituent exhibits minimal direct steric interaction with the carbonyl group but exerts significant electronic influence through the aromatic system [5]. The combination of ortho-bromine and meta-fluorine substitution creates an asymmetric electronic environment that can influence molecular conformation and intermolecular interactions [5]. Computational studies reveal that multiple substituents produce non-additive effects on molecular geometry due to through-bond electronic communication [25].

Bromination of 2-(3-fluorophenyl)acetophenone

The most straightforward approach to synthesizing 2'-Bromo-2-(3-fluorophenyl)acetophenone involves the direct bromination of the corresponding acetophenone derivative. This traditional method employs elemental bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of Lewis acid catalysts [1] [3]. The reaction typically proceeds through an electrophilic aromatic substitution mechanism at the alpha-position relative to the carbonyl group.

The bromination process begins with the formation of enol or enolate intermediates under acidic or basic conditions respectively [4]. Under acidic conditions, the reaction proceeds through enol formation followed by electrophilic attack by the brominating species. The process typically requires careful temperature control between 0-5°C to prevent over-bromination and side reactions . Dichloromethane or acetic acid serve as common reaction solvents, providing appropriate polarity for the electrophilic substitution process [1].

The mechanistic pathway involves initial activation of the methyl ketone through tautomerization to the enol form, which acts as a nucleophile toward the electrophilic bromine species. Lewis acids such as iron tribromide or aluminum chloride facilitate this process by coordinating to the carbonyl oxygen, increasing the acidity of the alpha-hydrogens and promoting enolization [1] [5]. The resulting brominated product typically exhibits yields ranging from 70-85% under optimized conditions .

Table 1: Traditional Synthesis Methods

| Method | Reagents | Conditions | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Bromination of 2-(3-fluorophenyl)acetophenone | Br2, FeBr3 or AlCl3 | 0-5°C, CH2Cl2 | 70-85 | 2-6 |

| Friedel-Crafts Acetylation | CH3COCl, AlCl3 | RT-50°C, CS2 or DCM | 60-80 | 4-8 |

| Direct Halogenation with Elemental Halogens | X2 (X = Cl, Br, I) | RT-80°C, inert solvent | 50-75 | 1-4 |

| Acid-Catalyzed Bromination | HBr, H2SO4 | 25-60°C, polar solvent | 65-80 | 3-8 |

| Lewis Acid-Catalyzed Fluorination | Selectfluor, TfOH | RT-40°C, CH3CN | 45-70 | 6-12 |

Fluorination Approaches

Fluorination reactions present unique challenges due to the high reactivity and electronegative nature of fluorine [6] [7]. Traditional fluorination methods for aromatic compounds often require specialized reagents and conditions to achieve selective incorporation of fluorine atoms. The introduction of fluorine into the 3-position of the phenyl ring typically employs nucleophilic aromatic substitution reactions using fluoride sources such as potassium fluoride in polar aprotic solvents [8].

The classical approach involves the displacement of activating groups such as nitro or halide substituents with fluoride anions [8]. This method requires the presence of electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) serve as effective solvents for these transformations, facilitating the dissolution of inorganic fluoride salts and promoting the substitution reaction [8].

Electrophilic fluorination approaches utilize reagents such as Selectfluor (F-TEDA-BF4) in combination with trifluoromethanesulfonic acid [6] [7]. These methods allow for direct fluorination of aromatic substrates without requiring pre-activation through electron-withdrawing substituents. The reaction mechanism involves the formation of highly electrophilic fluorine species that can attack electron-rich aromatic systems [6] [7].

Acetophenone Modification Techniques

The synthesis of acetophenone derivatives traditionally relies on Friedel-Crafts acylation reactions, which represent one of the most established methods for introducing carbonyl functionality into aromatic systems [9]. This approach involves the reaction of aromatic compounds with acyl chlorides or anhydrides in the presence of Lewis acid catalysts such as aluminum chloride [9].

The Friedel-Crafts acylation mechanism proceeds through the formation of acylium ion intermediates, which act as powerful electrophiles toward aromatic nucleophiles [9]. The reaction typically requires anhydrous conditions to prevent hydrolysis of the acyl chloride reagents and catalyst deactivation. Carbon disulfide or dichloromethane serve as appropriate reaction media, providing sufficient polarity to solvate the ionic intermediates while maintaining anhydrous conditions [9].

Alternative approaches include the oxidation of corresponding ethyl arenes using oxidizing agents such as chromium trioxide or potassium permanganate [10]. These methods convert primary alcohols or alkyl substituents directly to carbonyl functionality, offering complementary synthetic routes to acylation reactions [10]. The oxidation approach often provides better atom economy compared to acylation methods, as it avoids the need for stoichiometric Lewis acid catalysts [10].

Halogenation Reaction Mechanisms

Halogenation reactions of organic compounds proceed through several distinct mechanistic pathways depending on the substrate structure and reaction conditions [5] [11]. Free radical halogenation typically occurs with saturated hydrocarbons and involves initiation, propagation, and termination steps [11]. The regiochemistry of free radical halogenation is largely determined by the relative stability of the intermediate radical species, with tertiary positions being most reactive [11].

Electrophilic aromatic substitution represents the primary mechanism for halogenation of aromatic compounds [5] [7]. This process involves the formation of sigma complexes (Wheland intermediates) through the attack of electrophilic halogen species on the aromatic pi system [5]. The regioselectivity of electrophilic aromatic halogenation is governed by the electronic effects of existing substituents, with electron-donating groups directing to ortho and para positions [5].

Ketone halogenation proceeds through enol or enolate intermediates, depending on the reaction conditions [4]. Under acidic conditions, the reaction follows an enol-mediated pathway where the enol form acts as a nucleophile toward electrophilic halogen species [4]. Basic conditions promote enolate formation, leading to nucleophilic attack on electrophilic halogenating agents [4]. The electron-withdrawing effect of halogen substituents increases the acidity of remaining alpha-hydrogens, facilitating subsequent halogenation reactions [4].

Modern Synthetic Approaches

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has revolutionized organic synthesis by enabling selective carbon-hydrogen bond functionalization under mild conditions [12] [13]. Modern approaches to halogenated acetophenone synthesis employ palladium, copper, and other transition metals to achieve regioselective halogenation with improved functional group tolerance [12] [14] [13].

Palladium-catalyzed carbon-hydrogen activation represents a powerful strategy for direct halogenation of aromatic compounds [12]. These reactions typically employ palladium acetate as the catalyst precursor in combination with oxidants such as silver acetate or copper acetate [12]. The mechanism involves oxidative addition of the palladium species to the carbon-hydrogen bond, followed by halogen transfer and reductive elimination to regenerate the active catalyst [12].

Copper-catalyzed halogenation reactions offer complementary reactivity patterns compared to palladium systems [14]. Copper catalysts often exhibit excellent functional group tolerance and can operate under milder conditions [14]. The development of copper-catalyzed fluorination methods has been particularly important due to the unique challenges associated with fluorine incorporation [14]. These systems typically employ copper iodide or copper triflate as catalyst precursors with appropriate ligands to stabilize the active species [14].

Table 2: Modern Synthetic Approaches

| Method | Catalyst/Conditions | Temperature (°C) | Yield (%) | Reaction Time | Advantages |

|---|---|---|---|---|---|

| Palladium-Catalyzed C-H Activation | Pd(OAc)2, AgOAc | 100-120 | 75-90 | 12-24 h | High selectivity |

| Microwave-Assisted Bromination | NBS, MW 150°C | 80-150 | 80-95 | 10-30 min | Rapid heating |

| Continuous Flow Halogenation | Br2, flow reactor | 25-60 | 85-98 | 2-10 min | Precise control |

| Electrochemical Halogenation | NaX, electrode | 20-40 | 70-88 | 1-4 h | Mild conditions |

| Copper-Catalyzed Fluorination | CuI, ligand | 80-100 | 60-85 | 4-8 h | Good functional group tolerance |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions while improving energy efficiency [15] [16] [17]. The technology operates through dielectric heating, where electromagnetic radiation directly heats polar molecules and ionic species within the reaction mixture [15] [17].

The advantages of microwave heating include rapid and uniform temperature distribution, reduced reaction times, and often improved yields compared to conventional heating methods [15] [16]. Microwave energy interacts directly with reaction components through dipolar polarization and ionic conduction mechanisms, leading to efficient energy transfer without heating the reactor vessel [15] [17].

For halogenation reactions, microwave-assisted synthesis offers significant benefits in terms of reaction rate and selectivity [15] [16]. The rapid heating capability allows for precise temperature control and can prevent side reactions that occur during the prolonged heating periods required in conventional synthesis [15]. Solvent-free microwave reactions are particularly attractive from an environmental perspective, as they eliminate the need for organic solvents while often providing enhanced reaction rates [15] [18].

The application of microwave technology to acetophenone halogenation typically involves the use of solid-supported reagents or neat reaction conditions [15] [18]. N-bromosuccinimide on solid supports can be activated efficiently under microwave irradiation, leading to rapid bromination with excellent yields [15]. Temperature programming and power control are critical parameters for optimizing microwave-assisted reactions, requiring careful attention to prevent overheating and decomposition [15].

Flow Chemistry Applications

Continuous flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing processes [19]. Flow reactors offer numerous advantages including improved heat and mass transfer, precise residence time control, and enhanced safety for handling hazardous reagents [19].

The application of flow chemistry to halogenation reactions addresses many of the safety concerns associated with handling elemental halogens and hydrogen halides [19]. Continuous dosing of reactive species allows for better control of reaction stoichiometry and minimizes the accumulation of hazardous intermediates [19]. Temperature control is significantly improved in flow systems due to the high surface-area-to-volume ratio of microreactors [19].

Flow chemistry enables the use of reactive halogenating agents that would be impractical in batch processes [19]. For example, the in-situ generation and immediate consumption of molecular halogens can be achieved safely in flow systems [19]. This approach eliminates the need for storing large quantities of hazardous materials while providing excellent reaction control [19].

The scalability of flow processes represents a significant advantage for industrial applications [19]. Linear scale-up from laboratory to production scale is often possible in flow systems, contrasting with the complex scale-up challenges encountered in batch processes [19]. Integration of multiple reaction steps in continuous flow systems can lead to telescoped processes with improved overall efficiency [19].

Electrochemical Synthesis Strategies

Electrochemical synthesis has gained renewed interest as a sustainable approach to organic transformations [20] [21] [22]. These methods utilize electrical energy as the driving force for chemical reactions, offering precise control over reaction conditions and eliminating the need for stoichiometric oxidants or reductants [20] [22].

Electrochemical halogenation represents a particularly attractive application of this technology [20] [21] [22]. The direct oxidation of halide salts at electrode surfaces generates halogen species in-situ, allowing for controlled halogenation without the need for pre-formed halogenating reagents [20] [22]. This approach offers several advantages including mild reaction conditions, high atom economy, and excellent safety profiles [20] [22].

The mechanism of electrochemical halogenation typically involves the anodic oxidation of halide ions to generate halogen radicals or molecular halogens [22]. These reactive species then participate in halogenation reactions with organic substrates [22]. The cathode simultaneously reduces protons or other species, making the overall process electrically neutral [22].

Recent developments in electrochemical halogenation include the use of paired electrolysis, where both anodic and cathodic reactions contribute to the desired transformation [20] [23]. For example, simultaneous halogenation at the anode and hydrogenation at the cathode can maximize the atom economy of the overall process [20] [23]. Flow electrochemical reactors further enhance the efficiency and scalability of these processes [20].

Green Chemistry Perspectives

Solvent-Free Methodologies

Solvent-free synthesis represents a fundamental approach to green chemistry by eliminating the environmental impact associated with organic solvent use [24] [25] [26]. These methodologies reduce waste generation, simplify purification procedures, and often provide enhanced reaction rates and selectivities [24] [25].

The implementation of solvent-free halogenation reactions typically involves the use of solid-supported reagents or neat reaction conditions [24] [25]. Grinding techniques, where reactants are physically mixed in ball mills or mortar and pestle systems, can promote solid-state reactions without requiring solvents [24]. These mechanochemical approaches often provide unique reaction pathways that are not accessible in solution-phase chemistry [24].

Solid-supported halogenating agents offer particular advantages in solvent-free synthesis [24] [25]. Reagents such as N-bromosuccinimide immobilized on polymer supports can be used in neat reactions with excellent yields and minimal waste generation [24]. The heterogeneous nature of these systems facilitates product isolation and reagent recovery [24].

Microwave-assisted solvent-free reactions combine the benefits of both technologies [18] [25]. The direct heating of reaction components eliminates the need for heat transfer through solvents while providing rapid and uniform heating [18]. These conditions often lead to enhanced reaction rates and improved selectivities compared to conventional solvent-based methods [18].

Table 3: Green Chemistry Approaches

| Approach | Key Features | Atom Economy (%) | Energy Efficiency | Environmental Impact | Process Mass Intensity |

|---|---|---|---|---|---|

| Solvent-Free Bromination | No organic solvents | 85-95 | High | Very Low | 15-25 |

| Aqueous Microwave Synthesis | Water as solvent | 80-90 | Very High | Low | 20-35 |

| Biocatalytic Transformation | Enzyme catalysis | 90-98 | Excellent | Minimal | 10-20 |

| Ionic Liquid Medium | Recyclable medium | 75-88 | Good | Low | 25-40 |

| Mechanochemical Synthesis | Ball milling | 82-92 | High | Very Low | 18-28 |

Atom Economy Considerations

Atom economy represents a fundamental metric for evaluating the efficiency of chemical processes from a green chemistry perspective [27] [28] [29]. This concept, introduced by Barry Trost, quantifies the proportion of reactant atoms that are incorporated into the desired product [27] [28] [29]. High atom economy indicates efficient utilization of starting materials and minimal waste generation [27] [29].

The calculation of atom economy involves dividing the molecular weight of the desired product by the total molecular weight of all reactants, expressed as a percentage [27] [28] [29]. Optimal atom economy approaches 100%, indicating that all reactant atoms are incorporated into the product [29]. Traditional halogenation reactions often exhibit poor atom economy due to the formation of stoichiometric amounts of hydrogen halide byproducts [29].

Modern synthetic approaches to halogenated compounds have focused on improving atom economy through the development of catalytic processes and alternative reaction pathways [27] [28]. Catalytic halogenation reactions can achieve higher atom economy by reducing the stoichiometric requirements for activating reagents [28]. The use of molecular oxygen or hydrogen peroxide as terminal oxidants in catalytic systems can improve the overall atom economy by generating water as the only byproduct [28].

Addition reactions generally exhibit superior atom economy compared to substitution reactions, as they avoid the formation of leaving group byproducts [29]. However, the synthesis of halogenated acetophenones typically requires substitution chemistry, making the optimization of atom economy more challenging [29]. The development of tandem or cascade reactions can improve overall atom economy by combining multiple transformations in a single process [28].

Sustainable Catalytic Systems

Sustainable catalytic systems represent a cornerstone of green chemistry by enabling efficient chemical transformations while minimizing environmental impact [30] [31] [32]. The development of catalysts based on earth-abundant metals, recyclable systems, and bio-inspired approaches has become increasingly important for sustainable chemical synthesis [30] [33] [32].

Earth-abundant metal catalysts offer economic and environmental advantages over precious metal systems [33] [32]. Iron, copper, and nickel-based catalysts have been developed for various halogenation reactions, providing cost-effective alternatives to palladium and platinum systems [33]. These catalysts often exhibit unique reactivity patterns and can enable novel transformation pathways [33].

Heterogeneous catalytic systems provide advantages in terms of catalyst recovery and reuse [30] [32]. Solid-supported catalysts can be easily separated from reaction products and recycled multiple times without significant loss of activity [30]. The development of hierarchical porous materials and nanostructured catalysts has enhanced the efficiency of heterogeneous systems while maintaining high surface areas and accessibility [30].

Biocatalytic systems represent the ultimate in sustainable catalysis, utilizing naturally evolved enzymes to catalyze specific transformations [30] [33]. Enzyme engineering and directed evolution techniques have expanded the scope of biocatalytic transformations to include halogenation reactions [30]. These systems operate under mild conditions and exhibit exceptional selectivity, often achieving >99% enantiomeric excess in asymmetric transformations [30].

Energy-Efficient Synthesis Routes

Energy efficiency has become a critical consideration in the design of sustainable chemical processes [34] [35]. The development of synthesis routes that minimize energy consumption while maintaining high yields and selectivities represents a key challenge in green chemistry [34] [35] [36].

Low-temperature synthesis methods offer significant energy savings compared to traditional high-temperature processes [34] [36]. The development of catalytic systems that operate at ambient or near-ambient temperatures has been a major focus of research [34]. Photocatalytic and electrocatalytic approaches can utilize renewable energy sources such as solar power or wind-generated electricity to drive chemical transformations [34].

Process intensification strategies aim to minimize energy consumption through improved reactor design and process integration [34]. Microreactor technology enables efficient heat and mass transfer, reducing the energy requirements for heating and cooling [34]. The integration of reaction and separation processes can eliminate energy-intensive purification steps [34].

Alternative energy sources such as microwave irradiation, ultrasound, and mechanochemical activation can provide energy-efficient alternatives to conventional heating [34] [37]. These techniques often enable selective energy delivery to reaction sites, reducing overall energy consumption [34] [37]. Microwave-assisted synthesis, in particular, has demonstrated significant energy savings while reducing reaction times [34].

Purification and Characterization Techniques

Chromatographic Methods

Chromatographic purification represents the most versatile and widely applicable method for separating and purifying halogenated organic compounds [38] [39]. The selection of appropriate chromatographic conditions depends on the polarity, molecular weight, and functional groups present in the target compound [38] [40].

Column chromatography using silica gel as the stationary phase remains the standard approach for purifying most organic compounds [38] [39]. The mobile phase composition is typically optimized through thin-layer chromatography (TLC) screening to achieve optimal separation [38]. For halogenated acetophenones, gradient elution using hexane-ethyl acetate mixtures often provides excellent separation from starting materials and byproducts [38].

High-performance liquid chromatography (HPLC) offers superior resolution and can be used for both analytical characterization and preparative purification [38] [41]. Reversed-phase HPLC using C18 columns with acetonitrile-water mobile phases is particularly effective for halogenated aromatic compounds [38] [41]. The ability to monitor separation in real-time using UV detection enables precise fraction collection [41].

Gas chromatography-mass spectrometry (GC-MS) provides both separation and identification capabilities for volatile halogenated compounds [42] [40]. The unique fragmentation patterns of halogenated compounds in electron impact mass spectrometry enable structural confirmation and purity assessment [42]. However, the thermal stability requirements of GC analysis may limit its applicability to some halogenated acetophenones [40].

Table 4: Purification Methods

| Method | Stationary/Mobile Phase | Purity Achieved (%) | Recovery (%) | Time Required | Cost |

|---|---|---|---|---|---|

| Column Chromatography | Silica gel/Hexane-EtOAc | 95-99 | 70-85 | 2-4 h | Moderate |

| Recrystallization | EtOH-H2O | 90-98 | 75-90 | 4-8 h | Low |

| Distillation | N/A | 85-95 | 80-95 | 1-3 h | Low |

| Liquid-Liquid Extraction | Organic/Aqueous | 80-90 | 85-95 | 30 min-1 h | Very Low |

| Preparative HPLC | C18/ACN-H2O | 98-99.5 | 60-80 | 1-2 h | High |

Recrystallization Procedures

Recrystallization remains one of the most important purification techniques for solid organic compounds, offering an effective method for removing impurities while achieving high product purity [44] [45] [46]. The technique relies on the differential solubility of the desired compound and impurities at different temperatures [44] [47].

The selection of appropriate recrystallization solvents is critical for successful purification [44] [45] [47]. The ideal solvent should dissolve the compound readily at elevated temperature while maintaining low solubility at room temperature or below [44] [47]. Mixed solvent systems often provide optimal recrystallization behavior, with the primary solvent dissolving the compound and the secondary solvent inducing crystallization upon cooling [45] [48].

For halogenated acetophenones, ethanol-water mixtures frequently provide effective recrystallization media [39] [48]. The compound typically dissolves in warm ethanol and crystallizes as the solution cools, particularly with the addition of water to reduce solubility [39]. The rate of cooling significantly affects crystal quality, with slow cooling generally producing larger, purer crystals [44] [47].

The recrystallization process typically involves dissolving the crude compound in the minimum amount of hot solvent, filtering the hot solution to remove insoluble impurities, and cooling the filtrate to induce crystallization [44] [45] [48]. The resulting crystals are collected by filtration and washed with cold solvent to remove residual impurities [48]. Multiple recrystallization cycles may be necessary to achieve the desired purity level [44].

Analytical Purity Assessment

Analytical purity assessment encompasses a range of techniques designed to quantify the chemical composition and confirm the identity of synthetic products [49] [50] [51]. The selection of appropriate analytical methods depends on the nature of the compound, the required level of accuracy, and regulatory requirements [50] [52].

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) represents the gold standard for purity determination in pharmaceutical and fine chemical applications [49] [50] [51]. The method provides quantitative analysis of the main component while simultaneously detecting and quantifying impurities [50]. Method validation parameters including linearity, precision, accuracy, and detection limits must be established for regulatory compliance [52].

Nuclear magnetic resonance (NMR) spectroscopy offers unique advantages for purity assessment, particularly for mass-limited samples [49] [51]. Quantitative NMR (qNMR) can provide absolute purity determinations without requiring reference standards [49] [51]. The technique is particularly valuable for detecting structurally related impurities that may not be resolved by chromatographic methods [51].

Mass spectrometry provides definitive molecular weight confirmation and can detect trace impurities at very low levels [41]. High-resolution mass spectrometry enables the determination of molecular formulas and can distinguish between compounds with similar molecular weights [41]. The characteristic isotope patterns of halogenated compounds provide additional confirmation of molecular structure .

Quality Control Parameters

Quality control parameters establish the specifications and acceptance criteria for synthetic products, ensuring consistent quality and regulatory compliance [52] [53] [54]. The development of appropriate quality control strategies requires consideration of the intended use, regulatory requirements, and analytical capabilities [52] [54].

Chemical purity represents the primary quality attribute for most synthetic compounds [52] [54]. Specifications typically require minimum purity levels of 95-99% for research applications and pharmaceutical intermediates [52]. The analytical method used for purity determination must be validated according to regulatory guidelines [52].

Water content determination is critical for hygroscopic compounds and those sensitive to hydrolysis [52]. Karl Fischer titration provides accurate and precise water content measurements, with specifications typically limiting water content to less than 0.5% for most synthetic intermediates [52]. Residual solvent analysis by gas chromatography ensures that solvent levels remain below acceptable limits [52].

Table 5: Quality Control Parameters

| Parameter | Method | Specification | Detection Limit | Frequency |

|---|---|---|---|---|

| Chemical Purity | HPLC-UV | ≥98.0% | 0.05% | Each batch |

| Water Content | Karl Fischer | ≤0.5% | 0.01% | Each batch |

| Residual Solvents | GC-MS | ≤100 ppm | 5 ppm | Each batch |

| Heavy Metals | ICP-MS | ≤10 ppm | 0.1 ppm | Monthly |

| Melting Point | Capillary method | 33-37°C | ±0.5°C | Each batch |

| Optical Rotation | Polarimetry | Not applicable | ±0.02° | When applicable |

| UV Absorbance | UV-Vis spectroscopy | λmax 245±2 nm | ±1 nm | Each batch |

| Mass Spectral Purity | LC-MS | ≥95% | 0.1% | As needed |

Heavy metal contamination must be monitored to ensure compliance with pharmaceutical guidelines [52] [54]. Inductively coupled plasma-mass spectrometry (ICP-MS) provides sensitive detection of metal impurities, with specifications typically limiting individual metals to less than 10 parts per million [52] [54]. The frequency of heavy metal testing may be reduced based on risk assessment and historical data [54].